(7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone
Description
Properties
IUPAC Name |
(7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O/c1-14-12-13-20(18-10-5-9-16(14)18)21(22)19-11-4-7-15-6-2-3-8-17(15)19/h2-4,6-8,11-13H,5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQYBBVUZYWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069975 | |
| Record name | Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63665-87-2 | |
| Record name | (2,3-Dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63665-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063665872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation for Direct Ketone Formation
Friedel-Crafts acylation remains a cornerstone for constructing aromatic ketones. For (7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone, this method involves reacting 7-methyl-2,3-dihydro-1H-indene with naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst. Source details analogous reactions using trifluoromethanesulfonic anhydride (Tf₂O) to activate electron-deficient arenes, achieving yields up to 76% for related benzophenone derivatives .
Reaction Conditions:
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Catalyst: AlCl₃ or FeCl₃ (1.2 equiv.)
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Solvent: Dichloroethane (DCE) at −20°C
-
Workup: Quenching with saturated NaHCO₃, followed by extraction with DCM and column chromatography .
A key challenge is regioselectivity, as the indene’s methyl group may direct acylation to the para position. Nuclear magnetic resonance (NMR) data from Source confirm successful para-substitution in similar systems, evidenced by distinct aromatic proton splitting patterns (δ 7.35–7.91 ppm) .
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated coupling offers a modular approach to assemble the target compound from pre-functionalized fragments. Source reports a Suzuki-Miyaura protocol for synthesizing (2-aminophenyl)(pyren-1-yl)methanone, achieving 51% yield using Pd(OAc)₂ and KOAc in dimethylacetamide (DMA) at 150°C . Adapting this method, naphthalen-1-ylboronic acid could couple with a brominated indene precursor.
Optimized Protocol:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Triphenylphosphine (PPh₃)
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Base: K₂CO₃ in toluene/water (3:1)
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Temperature: 100°C for 12 hours
Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) isolates the product in 58–76% yields, as demonstrated in Source for analogous diaryl ketones .
Oxidation of Secondary Alcohol Intermediates
The ketone moiety can be introduced via oxidation of a secondary alcohol precursor. Source outlines the oxidation of 2-nitro-4-(trifluoromethyl)benzyl alcohol to its corresponding aldehyde using Dess-Martin periodane (60% yield) . Applying this method, (7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanol is treated with Dess-Martin reagent in DCM, followed by aqueous workup and column purification.
Critical Parameters:
-
Oxidizing Agent: Dess-Martin periodane (1.5 equiv.)
-
Reaction Time: 2 hours at room temperature
Dehydration and Functionalization of Indene Derivatives
Source highlights the dehydration of 4-methylindan-1-ol to 4-methylindene using acidic conditions . Extending this approach, 7-methyl-2,3-dihydro-1H-inden-4-ol undergoes dehydration with H₃PO₄ or P₂O₅, yielding the indene intermediate. Subsequent Friedel-Crafts acylation with naphthalene-1-carbonyl chloride completes the synthesis.
Dehydration Protocol:
-
Acid Catalyst: H₂SO₄ (conc., 0.5 mL per mmol substrate)
-
Temperature: 120°C for 3 hours
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 78 | >95% | Single-step synthesis | Regioselectivity challenges |
| Palladium Coupling | 51–76 | 90–93% | Modular fragment assembly | High catalyst loading |
| Alcohol Oxidation | 60–75 | 88–91% | Mild conditions | Requires alcohol intermediate |
| Dehydration/Acylation | 68–75 | 89–94% | Scalable indene preparation | Multi-step process |
Chemical Reactions Analysis
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of naphthalenone, including those similar to (7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone, exhibit selective toxicity towards malignant cells. For instance, studies have shown that certain naphthalenone derivatives can reverse multidrug resistance in cancer cells, making them promising candidates for further development as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, compounds that incorporate naphthalene structures have been found to inhibit key proteins involved in cell proliferation and survival, leading to increased apoptosis in cancerous cells .
Herbicide Development
Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which is a vital target in herbicide discovery. Research has demonstrated that modifications to the naphthalenone scaffold can enhance herbicidal activity against various weed species .
Case Study: Synthesis and Evaluation
A series of aryl-naphthyl methanone derivatives were synthesized and tested for their herbicidal efficacy. The results indicated that certain structural modifications led to improved herbicidal performance, suggesting a pathway for developing more effective agricultural chemicals .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research has shown that specific substitutions on the naphthalene ring can significantly influence both anticancer and herbicidal activities. For instance:
Mechanism of Action
The mechanism of action of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, it may act as an inhibitor or activator of certain enzymes, or it may bind to specific receptors to modulate their activity .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₂₁H₁₈O.
- Molecular Weight : ~286.36 g/mol (calculated).
- Functional Groups : Aromatic ketone (C=O), fused bicyclic indene, and methyl substituent.
Synthesis :
The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation, using precursors such as 7-methyl-2,3-dihydro-1H-inden-4-ol and naphthalene-1-carbonyl chloride. Reaction conditions (e.g., K₂CO₃ in DMF at 80°C) are optimized for yield (~58–68%) and purity, with purification via column chromatography [6], [20].
Comparative Analysis with Structural Analogues
Substituent Variations on the Indene Moiety
The methyl group at the 7-position of the indene ring distinguishes the target compound from halogenated or methoxy-substituted analogues.
| Compound Name | Substituent (Indene) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| (7-Fluoro-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone | F | 290.30 | Enhanced electronic withdrawal; increased polarity [3]. |
| (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone | OCH₃ (naphthalene) | 356.40 | Improved solubility; reduced metabolic stability [1]. |
| (7-Chloro-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone | Cl | 306.78 | Higher reactivity in nucleophilic substitutions [3]. |
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl) : Improve binding to polar targets (e.g., enzymes) but may reduce bioavailability [3].
Variations in the Aromatic Core
Replacing the naphthalene system with indole or benzophenone moieties alters conjugation and biological activity.
| Compound Name | Aromatic Core | Key Features | Biological Activity |
|---|---|---|---|
| [1-(2,2,3,3,4,4,4-Heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone | Indole + naphthalene | Deuteration for isotopic studies; hydroxyl group for H-bonding | Antioxidant, anticancer [24]. |
| (1-Butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | Indole | Alkyl chain for lipophilicity; hydroxyl for solubility | Anti-inflammatory [16]. |
| 1-(7-Hydroxynaphthalen-1-yl)ethanone | Naphthalenone | Hydroxyl group at 7-position | Antioxidant [19]. |
Key Observations :
Stereochemical and Functional Group Modifications
Chiral centers and additional functional groups influence pharmacokinetics and target selectivity.
| Compound Name | Structural Modifications | Unique Properties |
|---|---|---|
| (2R,3R)-1-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol; hydrochloride | Chiral diol; isopropylamine | Enhanced receptor selectivity; salt form improves solubility [17]. |
| (E)-3-(4-(((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)methyl)phenyl)acrylic acid ethyl ester | Acrylate ester | Conjugated double bond for UV absorption; ester for prodrug applications [25]. |
Key Observations :
Biological Activity
(7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone, commonly referred to as this compound, is an organic molecule with the molecular formula and a molecular weight of approximately 286.37 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound features a methanone group linked to a naphthalene ring and a 2,3-dihydro-7-methyl-indene moiety. Its unique configuration allows for various interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H18O |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 63665-87-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may act as an inhibitor or modulator of certain biochemical pathways. For example, it has been explored for its potential inhibitory effects on Bruton's tyrosine kinase (BTK), which is crucial in B cell signaling pathways and implicated in various B cell malignancies.
In Vitro Studies
Recent studies have highlighted the compound's potential as a BTK inhibitor. For instance, a derivative of this compound exhibited an IC50 value of 7 nM against BTK in TMD8 B cell lymphoma cells, demonstrating significant inhibition of cell growth and induction of apoptosis through mechanisms involving PARP and caspase 3 cleavage .
Comparative Studies
In comparison with other compounds targeting BTK, this compound showed superior selectivity and potency. The structure-activity relationship (SAR) analysis indicated that modifications to the naphthalene ring could enhance its inhibitory effects on BTK while minimizing off-target activities.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study on B Cell Malignancies : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models of B cell lymphoma. The mechanism was linked to the downregulation of cyclin D1 and Rb phosphorylation levels .
- Toxicological Assessments : Toxicological profiles indicate that while the compound shows promising therapeutic effects, further studies are required to assess its safety profile comprehensively.
Q & A
Q. Key Variables :
- Catalyst : Use of AAV 3 (alkylation catalyst) improves regioselectivity .
- Solvent : DMF accelerates reaction kinetics but may require rigorous purification to remove residual solvent .
- Yield Optimization : Typical yields range from 25% to 68%, with lower yields attributed to steric hindrance from the methyl group on the indenyl ring .
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 7-Methyl-inden-4-ol + 1-naphthoyl bromide | DMF | K₂CO₃ | 58% | |
| Inden-4-ol + brominated naphthoyl derivative | THF | AAV 3 | 68% |
Advanced Question: How can NMR spectral discrepancies in structurally similar analogs inform the characterization of this compound?
Methodological Answer :
Comparative analysis of ¹H/¹³C NMR data from analogs (e.g., compound 153 vs. 151 ) reveals key structural insights:
- Methyl Group Influence : The 7-methyl substituent in (7-methyl-2,3-dihydro-1H-inden-4-yl) derivatives causes upfield shifts (~0.2–0.5 ppm) in adjacent protons due to steric and electronic effects .
- Aromatic Protons : Naphthalen-1-ylmethanone protons exhibit distinct splitting patterns (e.g., doublets at δ 7.8–8.2 ppm) due to conjugation with the carbonyl group .
Q. Data Contradiction Example :
Q. Table 2: NMR Chemical Shifts (δ, ppm)
| Proton Position | Compound 151 (δ) | Compound 153 (δ) | Shift Difference |
|---|---|---|---|
| Indenyl C-H (position 4) | 6.75 | 6.60 | Δ = 0.15 |
| Naphthoyl C=O Adjacent | 8.10 | 8.05 | Δ = 0.05 |
Basic Question: What crystallographic tools are suitable for resolving the 3D structure of this compound?
Q. Methodological Answer :
Q. Critical Parameters :
- Twinned Crystals : If twinning occurs (common with bulky substituents), employ SHELXL’s twin refinement module .
- Thermal Motion : High thermal parameters (B-factors) for the methyl group require constrained refinement .
Advanced Question: How can conflicting HRMS data be resolved when characterizing derivatives of this compound?
Q. Methodological Answer :
- Calibration : Use internal standards (e.g., sodium formate) to correct mass accuracy .
- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., [M+1]⁺) with theoretical values to confirm molecular formula .
- Contradiction Case : For compound 153 , HRMS showed [M+H]⁺ = 323.15 vs. calculated 323.16. This discrepancy (Δ = 0.02 Da) likely arises from matrix effects in MALDI-TOF .
Basic Question: What purification methods ensure high purity (>95%) for this compound?
Q. Methodological Answer :
Q. Purity Validation :
- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Reported purities reach 99.8% for analogs .
Advanced Question: What strategies mitigate low yields in large-scale synthesis of (7-methyl-2,3-dihydro-1H-inden-4-yl) derivatives?
Q. Methodological Answer :
Q. Case Study :
- Compound 75 (related derivative) achieved 35% yield using K₂CO₃ in DMF, but switching to Cs₂CO₃ increased yield to 50% due to stronger base activity .
Basic Question: How does the methyl group at position 7 of the indenyl ring influence biological activity?
Q. Methodological Answer :
Q. Table 3: Biological Activity Comparison
| Compound | RXR Binding IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| Non-methylated analog | 15 | 2.5 |
| 7-Methyl derivative | 20 | 4.1 |
Advanced Question: How can computational modeling predict the pharmacophore of this compound?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., B-Raf kinase). The naphthalenylmethanone group forms π-π stacking with Phe583 .
- MD Simulations : Analyze conformational stability of the indenyl ring in aqueous solution using GROMACS. The 7-methyl group reduces solvent accessibility by 18% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
